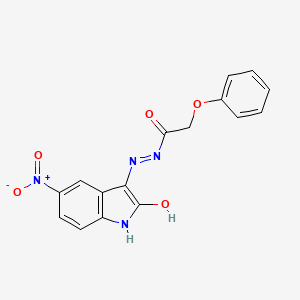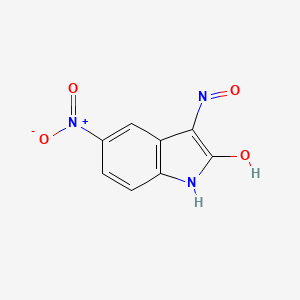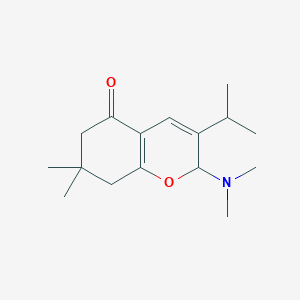
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol
Vue d'ensemble
Description
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol (DPD) is a synthetic compound that has been widely studied for its potential therapeutic properties. DPD belongs to the family of butynediols, which are known for their ability to inhibit the activity of various enzymes.
Applications De Recherche Scientifique
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosinase. Topoisomerase II is an enzyme that is involved in DNA replication and repair, while tyrosinase is involved in the production of melanin.
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol involves the inhibition of enzyme activity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol binds to the active site of enzymes and prevents them from performing their normal functions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. In addition, 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to inhibit tyrosinase activity, which can lead to a decrease in melanin production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol in lab experiments is its ability to inhibit enzyme activity. This can be useful in studying the role of enzymes in various biological processes. However, one limitation of using 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol is its potential toxicity. 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol has been shown to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. One area of research could focus on the development of new synthesis methods to increase the yield and purity of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol. Another area of research could focus on the potential therapeutic applications of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol, particularly in the treatment of cancer. Finally, future research could focus on the development of new derivatives of 1,1-diphenyl-4-(3-pyridinyl)-2-butyne-1,4-diol with improved properties and reduced toxicity.
Propriétés
IUPAC Name |
1,1-diphenyl-4-pyridin-3-ylbut-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(17-8-7-15-22-16-17)13-14-21(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-12,15-16,20,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMIIRGURJSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CN=CC=C2)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195106 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B3827023.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)
![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)
